![molecular formula C24H17Br2N B1632246 4,4'-Dibromo-4''-phenyltriphenylamine CAS No. 884530-69-2](/img/structure/B1632246.png)
4,4'-Dibromo-4''-phenyltriphenylamine
Overview
Description
4,4’-Dibromo-4’'-phenyltriphenylamine is a chemical compound with the CAS Number: 884530-69-2. It has a molecular weight of 479.21 and its linear formula is C24H17Br2N . It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
4,4’-Dibromo-4’'-phenyltriphenylamine is a solid at room temperature . It has a molecular weight of 479.21 . The boiling point is 573.643°C at 760 mmHg . The flash point is 300.729 .Scientific Research Applications
Electrochemical Properties and Electrochromic Behaviors
- 4,4'-Dibromo-4''-phenyltriphenylamine is instrumental in the development of novel aromatic poly(amine−amide)s. These exhibit high thermal stability, good solubility in organic solvents, and significant electrochromic behaviors. The materials demonstrate practical application potential in areas like electrochromism and hole-transporting materials (Liou & Lin, 2009).
Application in Electrochromic Cells
- The compound is used in the synthesis of electrochromic polymers, which are valuable in developing new textile/plastic electrochromic cells. These polymers display solubility in common organic solvents and are applicable for spray-coating film deposition, making them suitable for various electrochromic applications (Beaupré, Dumas, & Leclerc, 2006).
Synthesis of Red Emitting Solid State Fluorescent Dyes
- Utilized in the synthesis of red-emitting push–pull chromophoric dyes containing triphenylamine, 4,4'-Dibromo-4''-phenyltriphenylamine contributes to the creation of dyes with stable photo-physical properties. These are relevant in the fields of optical materials and fluorescence technologies (Gupta et al., 2013).
Photophysical Properties and Organic Light-Emitting Diodes
- This compound is significant in the synthesis of materials with photophysical properties, which are key components in organic light-emitting diodes (OLEDs) and other optoelectronic applications. The materials exhibit stable electrochromic and photophysical behaviors, making them suitable for display and lighting technologies (Kunugi et al., 1997).
Safety and Hazards
properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJULDLPGWGCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627655 | |
Record name | N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-4''-phenyltriphenylamine | |
CAS RN |
884530-69-2 | |
Record name | N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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